molecular formula C4H7F2N3O B15320023 4-Azido-2,2-difluorobutan-1-ol

4-Azido-2,2-difluorobutan-1-ol

Cat. No.: B15320023
M. Wt: 151.11 g/mol
InChI Key: IQXCANHMCIFYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-2,2-difluorobutan-1-ol is an organic compound characterized by the presence of an azido group (-N₃) and two fluorine atoms attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-chloro-2,2-difluorobutan-1-ol, is treated with sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:

4-Cl-2,2-difluorobutan-1-ol+NaN34-Azido-2,2-difluorobutan-1-ol+NaCl\text{4-Cl-2,2-difluorobutan-1-ol} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl} 4-Cl-2,2-difluorobutan-1-ol+NaN3​→this compound+NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

4-Azido-2,2-difluorobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

    Triazoles: Formed via cycloaddition reactions.

    Amines: Formed via reduction of the azido group.

Scientific Research Applications

4-Azido-2,2-difluorobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-2,2-difluorobutan-1-ol largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a dipole, reacting with alkynes to form triazoles. The fluorine atoms can influence the reactivity and stability of the compound by inductive effects, making it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    4-Azido-2,2-difluorobutane: Lacks the hydroxyl group, making it less reactive in certain types of reactions.

    2,2-Difluorobutan-1-ol: Lacks the azido group, limiting its use in cycloaddition reactions.

    4-Azidobutan-1-ol: Lacks the fluorine atoms, which can affect its reactivity and stability.

Uniqueness

4-Azido-2,2-difluorobutan-1-ol is unique due to the combination of the azido group and fluorine atoms, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring specific chemical transformations and stability under various conditions .

Properties

Molecular Formula

C4H7F2N3O

Molecular Weight

151.11 g/mol

IUPAC Name

4-azido-2,2-difluorobutan-1-ol

InChI

InChI=1S/C4H7F2N3O/c5-4(6,3-10)1-2-8-9-7/h10H,1-3H2

InChI Key

IQXCANHMCIFYOR-UHFFFAOYSA-N

Canonical SMILES

C(CN=[N+]=[N-])C(CO)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.